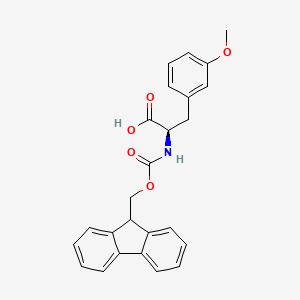

Fmoc-D-phe(3-ome)-OH

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Fmoc-D-phe(3-ome)-OH is an important reagent used in organic synthesis, protein synthesis and other laboratory experiments. It is an acylated phenylalanine derivative and is a key component of Fmoc-based peptide synthesis. This compound is used in a variety of applications, including the synthesis of peptides, proteins, and other organic compounds. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Scientific Research Applications

Hydrogel Formation and Self-Assembly

- Self-Assembly and Hydrogelation : Fluorenylmethoxycarbonyl (Fmoc) protected aromatic amino acids, like Fmoc-D-phe(3-ome)-OH, are highly effective as low molecular weight hydrogelators. Research shows that modifications, like fluorination, significantly affect self-assembly and hydrogelation behaviors. These compounds can spontaneously form fibrils that create a hydrogel network in water, with properties sensitive to factors like pH and solvent conditions (Ryan, Doran, Anderson, & Nilsson, 2011).

Nanotechnology and Material Science

- Nanomaterial Development : this compound has been utilized to prepare and stabilize fluorescent silver nanoclusters within hydrogel matrices. This application is significant in the development of nanomaterials and in the study of their fluorescent properties (Roy & Banerjee, 2011).

Biomedical Applications

- Peptide Synthesis : This compound is used in protease-catalyzed peptide synthesis, providing insight into peptide bond formation and the efficiency of different enzymes in these reactions (Kuhl, Säuberlich, & Jakubke, 1992).

- Hybrid Hydrogel Development : Fmoc-protected amino acids have been used to develop hybrid hydrogels incorporating functionalized single-walled carbon nanotubes, contributing to the advancement in the field of hybrid nanomaterials (Roy & Banerjee, 2012).

Dynamic Combinatorial Libraries

- Enzyme-Driven Dynamic Peptide Libraries (eDPL) : These libraries are used to discover self-assembling nanostructures based on aromatic peptide derivatives, representing a novel approach in the evolution and selection of supramolecular peptide structures (Das, Hirsth, & Ulijn, 2009).

Mechanism of Action

Target of Action

The primary target of Fmoc-D-phe(3-ome)-OH is the self-assembly of short peptides and their analogues into nanostructures and hydrogels . This compound is based on the Phe-Phe motif, which has gained popularity as a minimalist building block .

Mode of Action

This compound interacts with its targets through a process known as in situ enzymatic condensation . The relative contribution of π-stacking and H-bonding interactions can be regulated by the nature of X, resulting in tuneable nanoscale morphologies .

Biochemical Pathways

The biochemical pathways affected by this compound involve the self-assembly of short peptides and their analogues into nanostructures and hydrogels . These nanostructures have found a range of applications in nanomedicine, from drug delivery and biomaterials to new therapeutic paradigms .

Result of Action

The molecular and cellular effects of this compound’s action result in the formation of tuneable nanoscale morphologies . These morphologies are produced by the in situ enzymatic condensation of this compound .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the nature of X in the compound can regulate the relative contribution of π-stacking and H-bonding interactions, resulting in tuneable nanoscale morphologies .

properties

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-methoxyphenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO5/c1-30-17-8-6-7-16(13-17)14-23(24(27)28)26-25(29)31-15-22-20-11-4-2-9-18(20)19-10-3-5-12-21(19)22/h2-13,22-23H,14-15H2,1H3,(H,26,29)(H,27,28)/t23-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKKQVAWYVGALAQ-HSZRJFAPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00373266 |

Source

|

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3-methoxy-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

417.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

917099-04-8 |

Source

|

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3-methoxy-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3(2H)-Benzofuranone, 2-[(2,3-dimethoxyphenyl)methylene]-6-hydroxy-](/img/structure/B1333945.png)

![(E)-1-(4-chlorophenyl)-3-[5-(2,4-dichlorophenyl)-2-furyl]-2-propen-1-one](/img/structure/B1333947.png)

![4-allyl-5-[(2-chloro-4-fluorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1333963.png)

![(4-[4-(Trifluoromethyl)Phenyl]Phenyl)Sulfonylchloride](/img/structure/B1333968.png)